molecular formula C14H14ClN B124821 2-chloro-N-(1-phenylethyl)aniline CAS No. 155585-52-7

2-chloro-N-(1-phenylethyl)aniline

Cat. No. B124821
M. Wt: 231.72 g/mol
InChI Key: FUWVSQBMDYXSMK-UHFFFAOYSA-N
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Description

“2-chloro-N-(1-phenylethyl)aniline” is a chemical compound with the molecular formula C14H14ClN . It is an aniline derivative, which means it has an -NH2 group attached directly to a benzene ring .


Synthesis Analysis

The synthesis of anilines, including “2-chloro-N-(1-phenylethyl)aniline”, involves various methods such as direct nucleophilic substitution, nitroarene reduction, and reactions of secondary amines . A specific synthesis method for an ortho-substituted aniline derivative was described in a study, where aniline monomers were modified to study the effect of the substituent on the respective polymer .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(1-phenylethyl)aniline” includes a benzene ring with a chlorine atom and an NH2 group attached to it . The exact mass of the molecule is 231.081477 g/mol .


Chemical Reactions Analysis

The chemical reactions involving anilines can be quite complex. They can undergo nucleophilic aromatic substitution reactions, which are influenced by the presence of electron-attracting groups . The specific reactions that “2-chloro-N-(1-phenylethyl)aniline” undergoes would depend on the reaction conditions and other reactants involved.

Scientific Research Applications

Catalytic Applications

2-Chloro-N-(1-phenylethyl)aniline has been utilized in catalytic applications. For instance, a study by Wenderski et al. (2004) involved the coupling of 1,2-dibromoarenes with aniline derivatives using a palladium/phosphine or palladium/carbene catalyst system. This process yielded N,N-diaryl-o-phenylenediamines, which are significant in various chemical syntheses (Wenderski et al., 2004).

Photocatalysis

Chu et al. (2007) investigated the photocatalytic degradation of chlorinated anilines, such as 2-chloroaniline, using a UV/TiO2 system. Their study highlights the significance of solution pH and peroxide concentration in enhancing the reaction rate, crucial for environmental applications like wastewater treatment (Chu et al., 2007).

Nanoparticle-Based Drug Delivery Systems

In medical research, specifically in the treatment of gliomas, a study by Hua et al. (2011) described the use of poly[aniline-co-N-(1-one-butyric acid) aniline] coated on Fe3O4 cores. This novel approach aimed to enhance the therapeutic capacity and improve the thermal stability of cancer treatment drugs (Hua et al., 2011).

Corrosion Inhibition

Farsak et al. (2015) explored the use of aniline derivatives as corrosion inhibitors for low carbon steel in acidic solutions. Their findings indicate that these compounds, including derivatives of 2-chloroaniline, exhibit significant corrosion inhibitory properties (Farsak et al., 2015).

Wastewater Treatment

Brillas et al. (1995) investigated the electrochemical degradation of aniline and its chloro derivatives for wastewater treatment, highlighting their utility in environmental remediation processes (Brillas et al., 1995).

Chemical Synthesis

Various studies have explored the role of 2-chloroaniline and its derivatives in chemical syntheses. For instance, Vinayak et al. (2018) described the efficient ortho-chlorination of aryls under aqueous conditions using 1-chloro-1,2-benziodoxol-3-one (Vinayak et al., 2018).

Safety And Hazards

While specific safety data for “2-chloro-N-(1-phenylethyl)aniline” is not available, anilines are generally considered hazardous. They can cause skin irritation, serious eye irritation, and respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-chloro-N-(1-phenylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWVSQBMDYXSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-phenylethyl)aniline

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=Nc1ccccc1Cl)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

o-Chloro-N-(α-methyl benzylidene) aniline (XXI) (15 g) prepared by the procedure described in example XXVIIIA was hydrogenated using 5% Pd/C as the catalyst and 95% ethanol as the solvent. o-Chloro-N-(α-methyl benzyl) aniline (XXII) was obtained by fractional distillation. XXII had a boiling point of 134° C. at 1.2 millimeter.
Name
o-Chloro-N-(α-methyl benzylidene) aniline
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Li, G Huang, Z Chen, W Liu, X Wang… - European Journal of …, 2012 - Wiley Online Library
The successful application of gallium trichloride as a catalyst for the intermolecular hydroamination of alkynes with aromatic amines is reported. The reaction is effective with many …

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